3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule featuring a fused triazolo[4,5-d]pyrimidin-7(6H)-one core. Key structural elements include:
- A 3-(3-chloro-4-methylphenyl) substituent at position 3, contributing hydrophobic and electron-withdrawing properties.
This scaffold is structurally analogous to purine derivatives, suggesting possible applications in medicinal chemistry (e.g., kinase inhibition or nucleotide mimicry) .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-11-4-5-14(6-15(11)20)26-18-17(22-23-26)19(28)25(10-21-18)9-16(27)24-7-12(2)29-13(3)8-24/h4-6,10,12-13H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMSQBBPBGSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS Number: 872591-32-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H21ClN6O3
- Molecular Weight: 416.9 g/mol
- Structure: The compound features a triazolopyrimidine core with various substituents that may influence its biological activity.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized to act as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the hydrolysis of cyclic AMP (cAMP). By inhibiting PDE4, this compound may enhance cAMP levels, leading to various downstream effects such as anti-inflammatory responses and modulation of immune functions .
Anti-inflammatory Effects
Research indicates that compounds similar to this triazolopyrimidine derivative exhibit significant anti-inflammatory properties. In vitro studies have shown that PDE4 inhibitors can reduce the activation of inflammatory cells such as eosinophils and neutrophils. For example, PDE4 inhibitors have been demonstrated to alleviate symptoms in models of asthma and chronic obstructive pulmonary disease (COPD) by decreasing airway hyperreactivity and inflammation .
Neuroprotective Properties
Emerging evidence suggests that PDE4 inhibitors may also possess neuroprotective effects. In animal models of neurodegenerative diseases, these compounds have been shown to improve cognitive functions and memory retention by modulating cAMP signaling pathways. This mechanism may be beneficial in conditions such as Alzheimer's disease .
Study 1: Efficacy in Asthma Models
A study evaluated the efficacy of a related PDE4 inhibitor in ovalbumin-induced asthmatic mice. The results indicated that the compound significantly reduced methacholine-induced airway hyperreactivity and improved lung histology compared to control groups. The effective dose was determined to be approximately 18.3 mg/kg .
Study 2: Neuroprotective Effects
In a separate investigation focusing on cognitive enhancement, a PDE4 inhibitor demonstrated a marked improvement in learning and memory in aged rats. The study utilized behavioral tests such as the Morris water maze and found that treated animals exhibited better spatial memory retention compared to untreated controls .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN6O3 |
| Molecular Weight | 416.9 g/mol |
| CAS Number | 872591-32-7 |
| Main Biological Activity | PDE4 inhibition |
| Relevant Conditions | Asthma, neurodegeneration |
| Effective Dose (Asthma Model) | 18.3 mg/kg |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The triazolo[4,5-d]pyrimidinone core distinguishes the target compound from other fused heterocycles. Comparisons include:
Table 1: Core Heterocyclic Structures and Implications
Analysis :
- The triazolo core’s nitrogen density may improve target binding specificity compared to sulfur-containing analogs (e.g., 16 , 19 ) .
- Coumarin hybrids (e.g., 4i , 4j ) prioritize photophysical properties over enzyme inhibition, diverging from the target compound’s likely applications .
Substituent Effects
Table 2: Substituent Comparison
Analysis :
- The morpholino group in the target compound improves aqueous solubility compared to purely aromatic substituents in 17 and 20 .
- The 3-chloro-4-methylphenyl group balances hydrophobicity and steric effects, contrasting with the polar chromenone motifs in 17 and 20.
Electronic and Structural Principles
Per Boudart’s cluster chemistry principles (), compounds with isovalent or isoelectronic features may exhibit analogous reactivity despite structural differences . For example:
- Conversely, thieno-pyrimidinones (16) and coumarin hybrids (4i, 4j) prioritize electron-rich systems for redox or photochemical applications .
Q & A
Q. How to scale up synthesis while maintaining enantiomeric purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
